molecular formula C22H20N2O2 B061506 4-METHYL-N-[3-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE CAS No. 146443-63-2

4-METHYL-N-[3-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B061506
CAS No.: 146443-63-2
M. Wt: 344.4 g/mol
InChI Key: VKXJSYZSAXAZSB-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,3-phenylenebis[4-methyl- is a chemical compound known for its unique structure and properties It is a derivative of benzamide, featuring a 1,3-phenylenebis backbone with two 4-methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,3-phenylenebis[4-methyl- typically involves the nucleophilic substitution of a suitable dihalogen precursor with a nucleophile. One reported method involves the use of o-phenylenediamine and 4-(chloromethyl)benzoyl chloride under basic conditions . The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for 24 hours .

Industrial Production Methods

Industrial production methods for Benzamide, N,N’-1,3-phenylenebis[4-methyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,3-phenylenebis[4-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Benzamide, N,N’-1,3-phenylenebis[4-methyl- include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Benzamide, N,N’-1,3-phenylenebis[4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,3-phenylenebis[4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N,N’-1,3-phenylenebis[4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

146443-63-2

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-methyl-N-[3-[(4-methylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H20N2O2/c1-15-6-10-17(11-7-15)21(25)23-19-4-3-5-20(14-19)24-22(26)18-12-8-16(2)9-13-18/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

VKXJSYZSAXAZSB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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